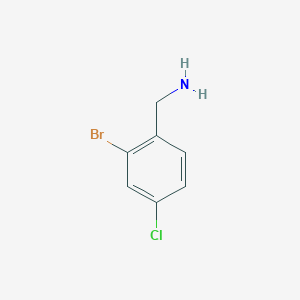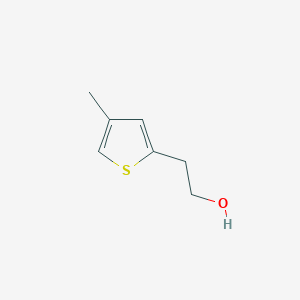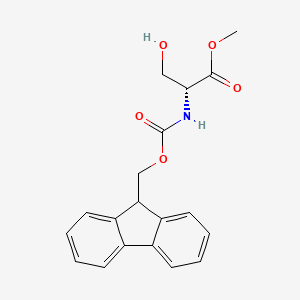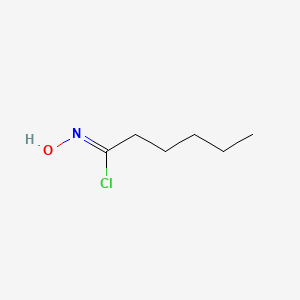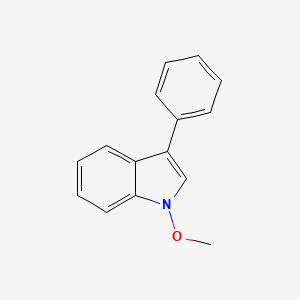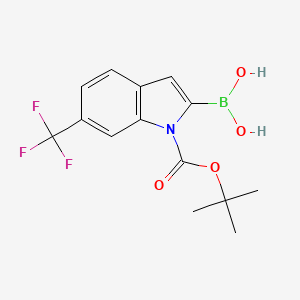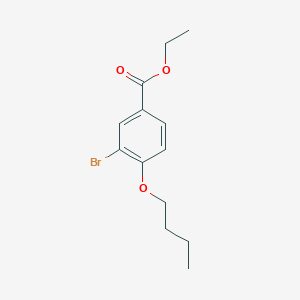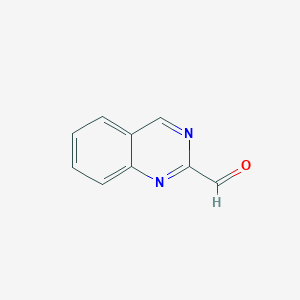
Quinazoline-2-carbaldehyde
Übersicht
Beschreibung
Quinazoline-2-carbaldehyde is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds . It is also known as 2-quinazolinecarbaldehyde .
Synthesis Analysis
Quinazolines can be synthesized through various methods. One such method involves the transition-metal-catalyzed reactions, which have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . Another method involves the copper-catalyzed oxidative coupling reaction between Csp2–H of quinazoline 3-oxide and Csp2–H of formamides .Molecular Structure Analysis
The molecular structure of this compound is based on the quinazoline scaffold, which is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2(1H)-one (2-quinazolinone) .Chemical Reactions Analysis
Quinazolines are known for their broad-spectrum of pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 158.16 . It is stable under recommended storage conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Quinazoline-2-carbaldehyde has been used in the synthesis of new chitosan Schiff Base derivatives. In a study, chitosan was chemically modified to create new derivatives by coupling with this compound. These derivatives exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as against fungi like Candida albicans and Aspergillus fumigates. They also showed non-toxic characteristics, making them promising biomaterials for biological and medical applications (Haj, Mohammed, & Mohammood, 2020).
Eco-Friendly Synthesis
This compound plays a role in eco-friendly synthetic processes. One such process involves using furan-2-carbaldehydes as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This method highlights the use of quinazoline derivatives in synthesizing pharmacologically active compounds without needing protection of functional groups like hydroxyl or amide (Yu et al., 2018).
Anticancer Activity
In cancer research, this compound has been utilized in the development of compounds with potential anticancer activities. A study on the synthesis of dihydropyrano[3,2-c]chromene substituted quinazolines reported these compounds' effectiveness against breast cancer cell lines MDA-MB 231 and MDA-MB 453. This synthesis involved a one-pot, three-component process, highlighting the compound’s significance in creating novel anticancer agents (Vodnala et al., 2016).
Photocatalytic Applications
The use of this compound in photocatalytic processes is another area of interest. In one study, conjugated N,O-tridentate copper complexes acted as photoinitiators under visible light in a reaction involving furan-2-carbaldehydes. This process underscores the role of quinazoline derivatives in photocatalytic applications, particularly in the synthesis of pharmacologically relevant compounds (Yu et al., 2018).
Wirkmechanismus
Target of Action
Quinazoline-2-carbaldehyde, like other quinazoline derivatives, is known to interact with various targets. Quinazoline derivatives have been reported to inhibit chromatin-associated proteins in histones . They are also known to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) .
Mode of Action
Quinazoline derivatives are known to work by different mechanisms on various molecular targets . For instance, some quinazoline derivatives inhibit an extra-terminal bromodomain motif (BET) and are in clinical trials as potential treatments for different chronic diseases .
Biochemical Pathways
For example, they have been reported to inhibit chromatin-associated proteins in histones, which can lead to changes in gene expression .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy .
Result of Action
Quinazoline derivatives are known to have a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects .
Eigenschaften
IUPAC Name |
quinazoline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-9-10-5-7-3-1-2-4-8(7)11-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYRXCXJFKZQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,2-d]pyrimidin-7-ylmethanamine](/img/structure/B3194874.png)
![methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3194879.png)
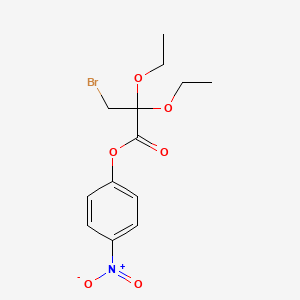
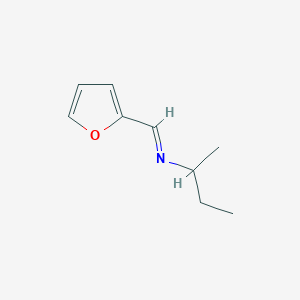
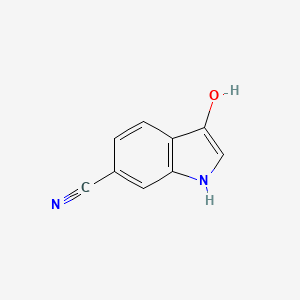
![Carbamic acid, [(2Z)-4-hydroxy-2-butenyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B3194904.png)
